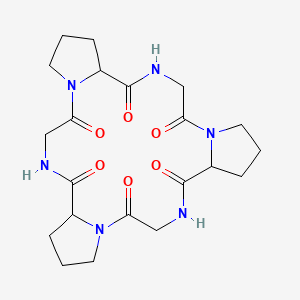

Cyclo(pro-gly)3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Cyclo(prolylglycyl)3 peut être synthétisé par cyclisation de peptides linéaires. Une méthode courante implique l'utilisation de la synthèse peptidique en phase solide (SPPS) suivie d'une cyclisation en solution. Le peptide linéaire est d'abord synthétisé sur un support solide, puis cyclisé à l'aide de réactifs de couplage tels que HATU ou PyBOP en présence d'une base comme DIPEA .

Méthodes de production industrielle

La production industrielle de Cyclo(prolylglycyl)3 peut être réalisée par hydrolyse enzymatique du collagène, suivie d'une purification et d'une cyclisation. Le collagène est hydrolysé enzymatiquement pour obtenir du tripeptide de collagène, qui est ensuite chauffé sous pression atmosphérique dans une solution aqueuse à 95 °C pendant 24 heures. Le produit est purifié par chromatographie en phase inverse sur colonne .

Analyse Des Réactions Chimiques

Types de réactions

Cyclo(prolylglycyl)3 subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution peuvent se produire avec des nucléophiles tels que des amines ou des thiols.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Amines, thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du peptide .

Applications de la recherche scientifique

Cyclo(prolylglycyl)3 a un large éventail d'applications de recherche scientifique :

Biologie : Ce composé a des propriétés neuroprotectrices et peut améliorer la mémoire chez les modèles animaux.

Mécanisme d'action

Cyclo(prolylglycyl)3 exerce ses effets en se liant aux ions calcium, ce qui induit des changements conformationnels dans le peptide. Cette liaison est facilitée par les carbonyles glycyliques de chacun des peptides, qui sont coordonnés de manière octaédrique à l'ion calcium . Le composé module également l'activité du facteur de croissance analogue à l'insuline-1 et des récepteurs AMPA, contribuant ainsi à ses propriétés neuroprotectrices .

Applications De Recherche Scientifique

Cyclo(prolylglycyl)3 has a wide range of scientific research applications:

Mécanisme D'action

Cyclo(prolylglycyl)3 exerts its effects by binding to calcium ions, which induces conformational changes in the peptide. This binding is facilitated by the glycyl carbonyls from each of the peptides, which are octahedrally coordinated to the calcium ion . The compound also modulates the activity of insulin-like growth factor-1 and AMPA receptors, contributing to its neuroprotective properties .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclo(glycylprolyl) : Un autre peptide cyclique présentant des propriétés de liaison au calcium similaires.

Cyclo(prolylglycyl)4 : Un tétrapeptide cyclique présentant des caractéristiques structurelles similaires.

Unicité

Cyclo(prolylglycyl)3 est unique en raison de sa structure spécifique d'hexapeptide cyclique, qui permet une liaison forte et sélective aux ions calcium. Cette propriété en fait un peptide modèle précieux pour étudier les protéines de liaison au calcium et développer des récepteurs synthétiques .

Propriétés

Formule moléculaire |

C21H30N6O6 |

|---|---|

Poids moléculaire |

462.5 g/mol |

Nom IUPAC |

1,4,10,13,19,22-hexazatetracyclo[22.3.0.06,10.015,19]heptacosane-2,5,11,14,20,23-hexone |

InChI |

InChI=1S/C21H30N6O6/c28-16-10-23-20(32)14-5-2-9-27(14)18(30)12-24-21(33)15-6-3-8-26(15)17(29)11-22-19(31)13-4-1-7-25(13)16/h13-15H,1-12H2,(H,22,31)(H,23,32)(H,24,33) |

Clé InChI |

WAOABPNIJIPSKM-UHFFFAOYSA-N |

SMILES canonique |

C1CC2C(=O)NCC(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N2C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)

![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)

![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)

![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)